4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide typically involves a multi-step process. One common synthetic route starts with the reaction of 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with 4-methoxyphenylbutanoyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer properties, although further research is needed to confirm these effects.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide can be compared with other oxadiazole derivatives, such as:
- 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 4-[3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
These compounds share a similar core structure but differ in the substitution pattern on the phenyl ring. The unique substitution pattern in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-11-9-15(10-12-16)21-17(24)3-2-4-18-22-19(23-26-18)13-5-7-14(20)8-6-13/h5-12H,2-4H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGZUQJAEBOUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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